molecular formula C16H25N3O B8383541 N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide

N-[3-[1-(3-Aminopropyl)-4-piperidinyl]phenyl]acetamide

Cat. No. B8383541
M. Wt: 275.39 g/mol
InChI Key: HFWZERJLIXANPB-UHFFFAOYSA-N
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Patent
US07199135B2

Procedure details

Trifluoroacetic acid (1.0 mL) was added to a solution of tert-butyl 3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propylcarbamate (340 mg) in dry dichloromethane (10 mL) and the reaction mixture was stirred at room temperature for 5 h. The reaction mixture was basified to pH 12 by addition of a 10% aqueous solution of KOH and then the dichloromethane was removed in vacuo. The aqueous layer was frozen and lyophilized to give a solid, which was extracted with methanol. Removal of the solvent gave the desired product (120 mg) as an oil: 1H NMR (400 MHz, CDCl3) δ 7.48 (m, 1H), 7.38 (d, 1H, J=7.7 Hz), 7.24 (t, 1H, J=7.7 Hz), 6.99 (d, 1H, J=7.7 Hz), 3.11 (d, 2H, J=11.6 Hz), 2.84 (t, 2H, J=6.6 Hz), 2.59–2.52 (m, 1H), 2.50 (t, 2H, J=6.6 Hz), 2.18–2.09 (m, 2H), 2.13 (s, 3H), 1.90–1.72 (m, 6H).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
tert-butyl 3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propylcarbamate
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[C:8]([NH:11][C:12]1[CH:13]=[C:14]([CH:18]2[CH2:23][CH2:22][N:21]([CH2:24][CH2:25][CH2:26][NH:27]C(=O)OC(C)(C)C)[CH2:20][CH2:19]2)[CH:15]=[CH:16][CH:17]=1)(=[O:10])[CH3:9].[OH-].[K+]>ClCCl>[NH2:27][CH2:26][CH2:25][CH2:24][N:21]1[CH2:22][CH2:23][CH:18]([C:14]2[CH:13]=[C:12]([NH:11][C:8](=[O:10])[CH3:9])[CH:17]=[CH:16][CH:15]=2)[CH2:19][CH2:20]1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
tert-butyl 3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propylcarbamate
Quantity
340 mg
Type
reactant
Smiles
C(C)(=O)NC=1C=C(C=CC1)C1CCN(CC1)CCCNC(OC(C)(C)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the dichloromethane was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was frozen
CUSTOM
Type
CUSTOM
Details
to give a solid, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with methanol
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NCCCN1CCC(CC1)C=1C=C(C=CC1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.